molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B1308348
CAS RN: 82782-85-2
M. Wt: 181.21 g/mol
InChI Key: SBBZXGMGOKVVOB-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C8H7NO2S . It is a solid substance .


Synthesis Analysis

The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF can afford the corresponding N-substituted derivatives .


Molecular Structure Analysis

The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .


Chemical Reactions Analysis

The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives . Some reactions of the alkylation products were studied .


Physical And Chemical Properties Analysis

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a pale-yellow to yellow-brown solid . Its molecular weight is 182.22 . The compound has a melting point of 131-132°C .

Scientific Research Applications

  • Synthesis of N-Substituted Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of N-substituted derivatives .
    • Method : The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives .
    • Results : Some reactions of the alkylation products were studied .
  • Synthesis of Carboxamides

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of carboxamides, which have shown strong activity against hepatitis C virus .
    • Method : The starting materials for these syntheses were N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .
    • Results : The carboxamides synthesized have shown strong activity against hepatitis C virus, as well as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
  • Study of Electronic Structure and Reactivity

    • Field : Quantum Chemistry
    • Application : The compound is used in a quantum-chemical study showing that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .
    • Method : The study was carried out using the MNDO approximation .
    • Results : The results showed that the selectivity of acylation depends more on the electron density distribution in the complexes than on the structure parameters .
  • Synthesis of Imidazolyl Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of imidazolyl derivatives .
    • Method : 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .
    • Results : A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized .
  • Inhibition of Alphaviruses

    • Field : Medicinal Chemistry
    • Application : Thieno[3,2-b]pyrrole-5-carboxamides, which can be synthesized from the compound, inhibit alphaviruses .
    • Method : The compound is used to synthesize thieno[3,2-b]pyrrole-5-carboxamides .
    • Results : The synthesized carboxamides exhibit a broad spectrum of antiviral activity .
  • Building Blocks in Photovoltaic Materials

    • Field : Material Science
    • Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives, which can be synthesized from the compound, are widely used building blocks in both electron-rich and electron-deficient semiconductors .
    • Method : The compound is used to synthesize DTP and its derivatives .
    • Results : DTP and its derivatives have occupied an important position in photovoltaic materials since their first introduction in 2007 .
  • Synthesis of N-Substituted Methyl Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of N-substituted methyl derivatives .
    • Method : The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives .
    • Results : Some reactions of the alkylation products were studied .
  • Inhibition of Alphaviruses

    • Field : Medicinal Chemistry
    • Application : Thieno[3,2-b]pyrrole-5-carboxamides, which can be synthesized from the compound, inhibit alphaviruses .
    • Method : The compound is used to synthesize thieno[3,2-b]pyrrole-5-carboxamides .
    • Results : The synthesized carboxamides exhibit a broad spectrum of antiviral activity .
  • Building Blocks in Photovoltaic Materials

    • Field : Material Science
    • Application : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives, which can be synthesized from the compound, are widely used building blocks in both electron-rich and electron-deficient semiconductors .
    • Method : The compound is used to synthesize DTP and its derivatives .
    • Results : DTP and its derivatives have occupied an important position in photovoltaic materials since their first introduction in 2007 .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 Target Organs Respiratory system . The signal word for this compound is “Warning” and it has the GHS07 pictogram .

Future Directions

The compound and its derivatives are planned to be used as initial compounds for the synthesis of other structures . They can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . They also provide basic scaffolds for the construction of π-conjugated fused systems for optoelectronics .

properties

IUPAC Name

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZXGMGOKVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398873
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

82782-85-2
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4H-thieno[3,2-b]pyrrole-5-carboxylic acid (3.0 g, 17.9 mmol) was dissolved in anhydrous MeOH (50.0 mL) and cooled to 0° C. A solution (45.0 mL, 2 M in hexanes) of trimethylsilyldiazomethane (45 mL) was added in portions and the yellow color of the TMSCH2N2 remained. Stirring was continued for 10 min and then the excess TMSCH2N2 was quenched with acetic acid (5.0 mL). The solvent was removed with N2 stream, and the residue was chromatographed over silica gel (5%-40%, 30 min, EtOAc in heptane) to give methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (2.8 g, 86% yield). 1H NMR (400 MHz, CD3Cl) δ ppm 3.90 (s, 3H) 6.95 (dd, J=5.32, 0.78 Hz, 1H) 7.13 (dd, J=1.88, 0.76 Hz, 1H) 7.33 (d, J=5.37 Hz, 1H) 9.02 (br. s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
MM Krayushkin, IP Sedishev, VN Yarovenko… - Russian journal of …, 2005 - Springer
A procedure was proposed for regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]-pyrrole-5-carboxylate with 2-(3-indolyl)-2-oxoacetyl chloride. Reactions of the resulting …
Number of citations: 3 link.springer.com
L Sartori, C Mercurio, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
Lysine specific demethylase 1 KDM1A (LSD1) regulates histone methylation and it is increasingly recognized as a potential therapeutic target in oncology. We report on a high-…
Number of citations: 69 pubs.acs.org
MM Krayushkin, VN Yarovenko, SL Semenov… - Russian journal of …, 2002 - Springer
The reaction of 3,4-dichlorocyclobutene-1,2-dione with methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate occurs at the thiophene ring of the latter, yielding a product in which the …
Number of citations: 12 link.springer.com
SA Torosyan, FA Gimalova, VV Zagitov… - Russian Journal of …, 2018 - Springer
The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the …
Number of citations: 6 link.springer.com
SA Torosyan, VV Zagitov, FA Gimalova… - Mendeleev …, 2018 - hero.epa.gov
N-Substituted (4H-thieno [3, 2-b] pyrrol-5-yl) methanols were obtained by alkylation of methyl 4H-thieno [3, 2-b] pyrrole-5-carboxylate followed by reduction with LiAlH4. These …
Number of citations: 16 hero.epa.gov
MM Krayushkin, VN Yarovenko, SL Semenov… - Russian journal of …, 2003 - Springer
Reductive cyclization by McMurry method was performed with diketosulfide obtained by treating with Na 2 S of compound prepared by regioselective acylation of methyl 2-methyl-4H-…
Number of citations: 12 link.springer.com
MM Krayushkin, VN Yarovenko, SL Semenov… - Organic …, 2002 - ACS Publications
The influence of catalysts, acid chlorides, and solvents in the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was studied. Conditions for the regioselective acylation …
Number of citations: 33 pubs.acs.org
SA Torosyan, ZF Nuriakhmetova, FA Gimalova… - Russian Journal of …, 2023 - Springer
New 1, 3, 4-oxadiazole and 1, 2, 3-triazole derivatives of 4-benzyl-4H-thieno [3, 2-b] pyrrole-5-carbohydrazide and methyl 4-(2-propyn-1-yl) thieno [3, 2-b] pyrrole-5-carboxylate have …
Number of citations: 0 link.springer.com
Z Ma, CM Udamulle Gedara, H Wang… - … Applied Materials & …, 2023 - ACS Publications
A group of chalcogenopheno[3,2-b]pyrroles, including thieno[3,2-b]pyrrole (TP), furo[3,2-b]pyrrole (FP), and selenopheno[3,2-b]pyrrole (SeP), and thieno[3,2-b]thiophene (TT) electron-…
Number of citations: 3 pubs.acs.org
CM Udamulle Gedara, Z Ma, MM Talukder… - ACS Applied …, 2022 - ACS Publications
Thieno[3,2-b]pyrrole (TP) is a donor moiety employed in organic semiconducting small molecules and polymers. Among the TP-containing small molecules reported, benzo[c][1,2,5]…
Number of citations: 3 pubs.acs.org

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